REACTION_CXSMILES
|
COC(C1SC=CC=1S(NCC1C=CC2OCOC=2C=1)(=O)=O)=O.S(=O)(=O)(O)O.[C:29]([NH2:33])(=[O:32])[CH:30]=[CH2:31].[Cl-:34].[C:35]([O:39][CH2:40][CH2:41][N+:42]([CH3:45])([CH3:44])[CH3:43])(=[O:38])[CH:36]=[CH2:37].Br([O-])(=O)=O.[Na+].[Na+].[Na+].[Na+].[Na+].C(N(CC([O-])=O)CC([O-])=O)CN(CC([O-])=O)CC([O-])=O>O>[Cl-:34].[C:35]([O:39][CH2:40][CH2:41][N+:42]([CH3:44])([CH3:43])[CH3:45])(=[O:38])[CH:36]=[CH2:37].[C:29]([NH2:33])(=[O:32])[CH:30]=[CH2:31] |f:3.4,5.6,7.8.9.10.11,13.14.15|
|
Name
|
paraffin
|
Quantity
|
208.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyoxyethylene sorbitan monooleate
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
32.6 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Quantity
|
80.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C=C)(=O)OCC[N+](C)(C)C
|
Name
|
|
Quantity
|
0.01 g
|
Type
|
reactant
|
Smiles
|
Br(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
[Na+].[Na+].[Na+].[Na+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-]
|
Name
|
|
Quantity
|
145.58 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An organic solution is prepared
|
Type
|
ADDITION
|
Details
|
To this solution is added an aqueous solution
|
Name
|
|
Type
|
|
Smiles
|
[Cl-].C(C=C)(=O)OCC[N+](C)(C)C.C(C=C)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |